Methyl 3-(2-chlorophenyl)-3-[(6-chloropyridin-3-yl)formamido]propanoate
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Overview
Description
Methyl 3-(2-chlorophenyl)-3-[(6-chloropyridin-3-yl)formamido]propanoate is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorinated phenyl group and a chlorinated pyridinyl group, which are linked through a formamido bridge to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chlorophenyl)-3-[(6-chloropyridin-3-yl)formamido]propanoate typically involves multi-step organic reactions. One common approach might include:
Formation of the Amide Bond: This can be achieved by reacting 2-chlorophenylamine with 6-chloropyridine-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Esterification: The resulting amide can then be esterified with methyl propanoate under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be critical. Solvent recovery and recycling, as well as waste management, would also be important considerations.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chlorophenyl)-3-[(6-chloropyridin-3-yl)formamido]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: The chlorinated aromatic rings can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition or as a ligand in receptor binding studies.
Medicine: Exploration as a potential pharmaceutical agent due to its unique structural features.
Industry: Possible use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chlorophenyl)-3-[(6-chloropyridin-3-yl)formamido]propanoate would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The chlorinated aromatic rings could facilitate binding to hydrophobic pockets in proteins, while the formamido and ester groups might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-chlorophenyl)-3-[(4-chloropyridin-3-yl)formamido]propanoate: Similar structure but with a different substitution pattern on the pyridine ring.
Ethyl 3-(2-chlorophenyl)-3-[(6-chloropyridin-3-yl)formamido]propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-(2-chlorophenyl)-3-[(6-chloropyridin-3-yl)formamido]propanoate is unique due to the specific positioning of the chlorine atoms on both the phenyl and pyridinyl rings, which can influence its chemical reactivity and biological activity. The combination of these structural features can result in distinct properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 3-(2-chlorophenyl)-3-[(6-chloropyridine-3-carbonyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-23-15(21)8-13(11-4-2-3-5-12(11)17)20-16(22)10-6-7-14(18)19-9-10/h2-7,9,13H,8H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMNCAHWDOEEDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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